molecular formula C18H18N4S B3453030 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No.: B3453030
M. Wt: 322.4 g/mol
InChI Key: WFUINSBLVBHBII-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione is a complex organic compound that features a unique combination of isoquinoline and triazole moieties. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione typically involves multi-step reactions One common approach starts with the preparation of the isoquinoline derivative, followed by the formation of the triazole ring

    Preparation of Isoquinoline Derivative: The isoquinoline derivative can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde under acidic conditions to form the isoquinoline core.

    Formation of Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of Thione Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or further to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-3-thione
  • 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-sulfone

Uniqueness

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential pharmacological properties make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c23-18-20-19-17(22(18)16-8-2-1-3-9-16)13-21-11-10-14-6-4-5-7-15(14)12-21/h1-9H,10-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUINSBLVBHBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=NNC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Reactant of Route 2
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Reactant of Route 3
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3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Reactant of Route 4
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3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Reactant of Route 5
Reactant of Route 5
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Reactant of Route 6
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione

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